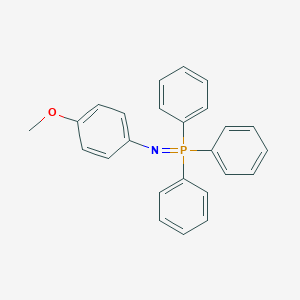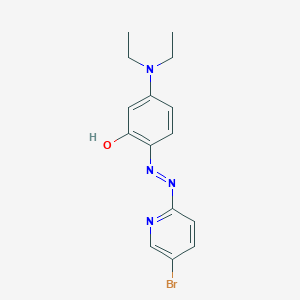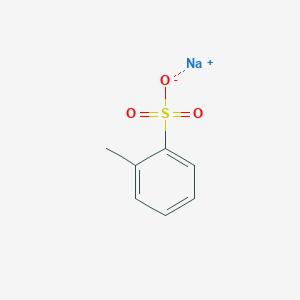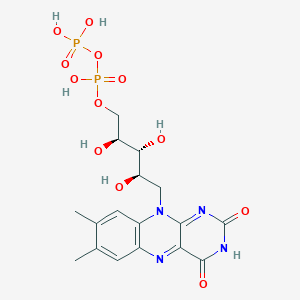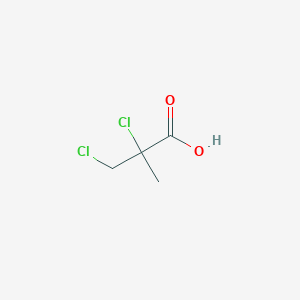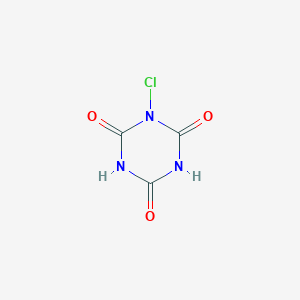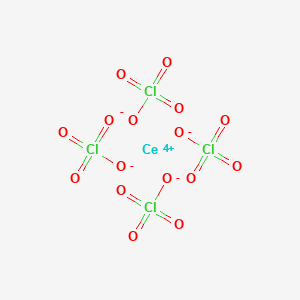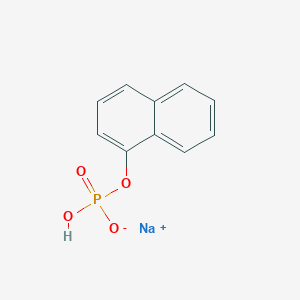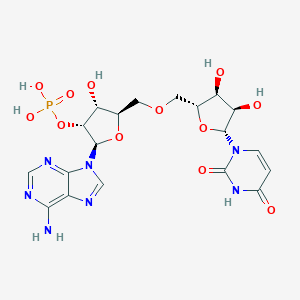
Uridylyl-(2'-5')-adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridylyl-(2'-5')-adenosine (pseudouridine) is a modified nucleoside that plays a crucial role in RNA structure and function. It is formed by the isomerization of uridine, which is one of the four nucleosides that make up RNA. Pseudouridine is found in all types of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).
Mécanisme D'action
The mechanism of action of pseudouridine is not fully understood, but it is believed to involve the stabilization of RNA secondary structure. Pseudouridine has been shown to form base pairs with other nucleotides in RNA, leading to the formation of stable RNA structures. These stable structures are thought to play a role in RNA stability, splicing, translation, and ribosome function.
Effets Biochimiques Et Physiologiques
Pseudouridine has been shown to have a wide range of biochemical and physiological effects. It has been implicated in RNA stability, splicing, translation, and ribosome function. Pseudouridine has also been shown to play a role in RNA editing, RNA interference, and RNA degradation. In addition, pseudouridine has been shown to affect the immune system, with some studies suggesting that it may play a role in the development of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Pseudouridine has several advantages for lab experiments. It is a stable and abundant RNA modification that is found in all types of RNA. It can be easily detected using a variety of techniques, including mass spectrometry, chromatography, and RNA sequencing. Pseudouridine can also be synthesized in the lab using chemical or enzymatic methods.
However, there are also some limitations to using pseudouridine in lab experiments. For example, the precise role of pseudouridine in RNA structure and function is still not fully understood. In addition, pseudouridine is a relatively small modification, and its effects may be difficult to detect in some experiments.
Orientations Futures
There are several future directions for pseudouridine research. One area of research is focused on understanding the precise role of pseudouridine in RNA structure and function. This includes investigating the effects of pseudouridine on RNA stability, splicing, translation, and ribosome function. Another area of research is focused on the development of new techniques for detecting and analyzing pseudouridine in RNA. This includes the development of new mass spectrometry and RNA sequencing techniques. Finally, there is also interest in the therapeutic potential of pseudouridine, particularly in the treatment of autoimmune diseases.
Méthodes De Synthèse
The synthesis of pseudouridine involves the isomerization of uridine in the presence of pseudouridine synthase enzymes. Pseudouridine synthase enzymes are found in all living organisms, and they catalyze the conversion of uridine to pseudouridine by breaking and reforming chemical bonds. The exact mechanism of the reaction is still not fully understood, but it is believed to involve the formation of an intermediate that undergoes tautomerization to form pseudouridine.
Applications De Recherche Scientifique
Pseudouridine has been the subject of extensive scientific research due to its crucial role in RNA structure and function. It has been shown to play a role in RNA stability, splicing, translation, and ribosome function. Pseudouridine has also been implicated in RNA editing, RNA interference, and RNA degradation. Research on pseudouridine has implications for a wide range of fields, including molecular biology, biochemistry, genetics, and medicine.
Propriétés
Numéro CAS |
10453-52-8 |
|---|---|
Nom du produit |
Uridylyl-(2'-5')-adenosine |
Formule moléculaire |
C19H24N7O12P |
Poids moléculaire |
573.4 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxymethyl]-4-hydroxyoxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C19H24N7O12P/c20-15-10-16(22-5-21-15)26(6-23-10)18-14(38-39(32,33)34)12(29)8(37-18)4-35-3-7-11(28)13(30)17(36-7)25-2-1-9(27)24-19(25)31/h1-2,5-8,11-14,17-18,28-30H,3-4H2,(H2,20,21,22)(H,24,27,31)(H2,32,33,34)/t7-,8-,11-,12-,13-,14-,17-,18-/m1/s1 |
Clé InChI |
BFCJNAXUUBAFNV-KPKSGTNCSA-N |
SMILES isomérique |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O |
Autres numéros CAS |
10453-52-8 |
Synonymes |
uridylyl-(2'-5')-adenosine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



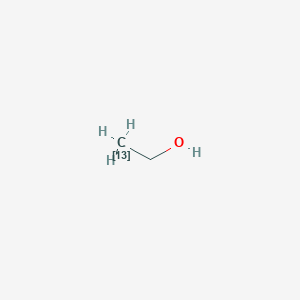
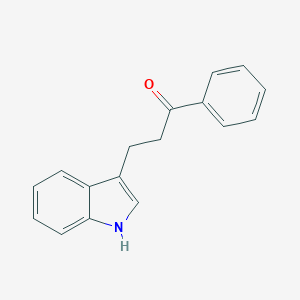
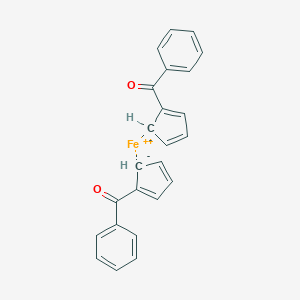
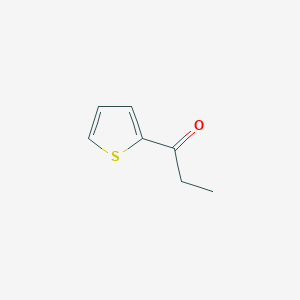
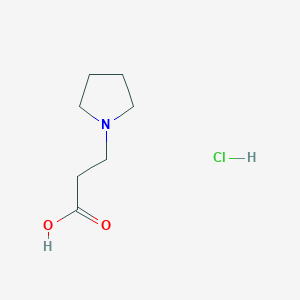
![Benzoic acid, 2-[(4-chlorophenyl)azo]-](/img/structure/B81806.png)
